An In-depth Technical Guide to the Synthesis and Properties of 2,4-Diphenyl-1-butene
An In-depth Technical Guide to the Synthesis and Properties of 2,4-Diphenyl-1-butene
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-diphenyl-1-butene, a valuable aromatic hydrocarbon in organic synthesis. This document details its physicochemical and spectroscopic properties, along with robust methodologies for its synthesis. The information presented is intended to equip researchers and professionals with the necessary knowledge for the synthesis, purification, and characterization of this compound.
Physicochemical and Spectroscopic Properties
2,4-Diphenyl-1-butene is an aromatic compound with the molecular formula C₁₆H₁₆.[1][2][3] Its structure consists of a butene backbone with phenyl substituents at the second and fourth positions. A summary of its known quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Diphenyl-1-butene
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 3-phenylbut-3-enylbenzene | [2] |
| CAS Number | 16606-47-6 | [2] |
| Molecular Formula | C₁₆H₁₆ | [1][2][3] |
| Molecular Weight | 208.30 g/mol | [1][2][4] |
| Physical Properties | ||
| Boiling Point | 140 °C (at 2-3 Torr) | [1][5] |
| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [1][5] |
| Spectroscopic Data | ||
| Kovats Retention Index | 1666, 1670, 1691, 1702, 1710 (Standard non-polar) | [2][6] |
| Computed Properties | ||
| Octanol/Water Partition Coeff. (logP) | 5.2 | [2][4] |
Spectroscopic Characterization Profile
While raw spectral data is dispersed, a characteristic profile can be predicted based on the molecule's structure, which is essential for its identification.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two vinylic protons (=CH₂) should appear as singlets or narrow doublets in the olefinic region (~4.9-5.1 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a triplet, while the benzylic methylene protons (-CH₂-CHPh) would be a triplet, both in the aliphatic region (~2.5-3.0 ppm). The aromatic protons on both phenyl rings would produce complex multiplets in the aromatic region (~7.1-7.4 ppm).
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¹³C NMR: The carbon NMR spectrum would confirm the presence of 16 carbon atoms.[2] Key signals would include those for the sp² carbons of the vinyl group (~110-145 ppm) and the two phenyl groups (~125-145 ppm), as well as the sp³ carbons of the ethyl bridge.
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands.[2] These include C-H stretching from the aromatic rings and the alkene group (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), a C=C stretching band for the alkene (~1640 cm⁻¹), and strong bands for aromatic C=C bond stretching (~1450-1600 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound.[2][3] Fragmentation patterns would likely involve the stable benzyl (B1604629) and tropylium (B1234903) ions.
Synthesis Methodologies
The synthesis of 2,4-diphenyl-1-butene can be achieved through several established organic chemistry reactions. The following sections detail two reliable and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration.
Method A: Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for creating alkenes from carbonyl compounds and phosphorus ylides.[7] For this synthesis, the target molecule is formed by reacting 1-phenylpropan-2-one with a benzylphosphonium ylide. This approach offers excellent regioselectivity for the placement of the double bond.[8]
Caption: Wittig reaction pathway for 2,4-diphenyl-1-butene synthesis.
Experimental Protocol: Wittig Reaction
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Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise via syringe. Allow the resulting deep red or orange mixture to stir at 0 °C for 1 hour, then at room temperature for an additional hour to ensure complete formation of the ylide.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of 1-phenylpropan-2-one (1.0 equivalent) in anhydrous THF dropwise to the flask.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure 2,4-diphenyl-1-butene.
Method B: Synthesis via Grignard Reaction and Dehydration
This two-step method involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the target alkene.[9] Specifically, acetophenone (B1666503) is treated with benzylmagnesium chloride to synthesize the intermediate alcohol, 2,4-diphenyl-2-butanol, which is then dehydrated.[10][11]
Caption: Grignard reaction and dehydration pathway to synthesize 2,4-diphenyl-1-butene.
Experimental Protocol: Grignard Reaction and Dehydration
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of benzyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C. Add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Isolation of Alcohol: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 2,4-diphenyl-2-butanol. This intermediate may be purified by recrystallization or used directly in the next step.
-
Dehydration: Place the crude 2,4-diphenyl-2-butanol in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[12] Heat the mixture (temperatures for tertiary alcohol dehydration are typically mild, ~25-80 °C) and collect the product as it distills.[9] Alternatively, reflux the mixture in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Final Purification: Wash the collected distillate or the cooled reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent, and purify the resulting 2,4-diphenyl-1-butene by fractional distillation under reduced pressure or by column chromatography.
General Experimental Workflow
The synthesis of 2,4-diphenyl-1-butene, like many organic preparations, follows a logical workflow from setup to final characterization. This process ensures the safe and efficient production of a pure final product.
Caption: A generalized workflow for the synthesis and purification of organic compounds.
References
- 1. chembk.com [chembk.com]
- 2. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 4. 2,4-diphenyl-1-butene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,4-DIPHENYL-1-BUTENE-D5 CAS#: 16606-47-6 [m.chemicalbook.com]
- 6. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
